(1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate
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Overview
Description
(1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate is a complex organic compound with a unique structure. This compound features a cyclopentane ring with multiple functional groups, including an amino group, a tert-butoxycarbonylamino group, and a hydroxy group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Scientific Research Applications
(1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
As an intermediate in the synthesis of peramivir, this compound likely contributes to the mechanism of action of peramivir. Peramivir is a neuraminidase inhibitor, which means it works by blocking the function of the neuraminidase protein in influenza viruses, preventing the virus from releasing new virus particles and spreading infection .
Safety and Hazards
The safety data sheet for this compound indicates that it is intended for research use only and is not for medicinal or household use . In case of exposure, the recommended first aid measures include moving the victim to fresh air if inhaled, washing off with soap and water if it comes into contact with skin, rinsing with pure water for at least 15 minutes if it comes into contact with eyes, and rinsing the mouth with water if ingested .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate typically involves multiple steps. One common approach is to start with a cyclopentane derivative and introduce the functional groups through a series of reactions. For instance, the amino group can be introduced via reductive amination, while the tert-butoxycarbonylamino group can be added using tert-butoxycarbonyl chloride in the presence of a base .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce secondary or tertiary amines .
Comparison with Similar Compounds
Similar Compounds
- (1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate is similar to other cyclopentane derivatives with functional groups like amino and hydroxy groups .
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl (1S,2S,3S,4R)-3-[(1R)-1-amino-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O5/c1-7-10(8-2)14(19)13-12(20-17(23)25-18(3,4)5)9-11(15(13)21)16(22)24-6/h10-15,21H,7-9,19H2,1-6H3,(H,20,23)/t11-,12+,13+,14+,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXLAHYOAZIGA-NJVJYBDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460360 |
Source
|
Record name | Methyl (1S,2S,3S,4R)-3-(1-amino-2-ethylbutyl)-4-[(tert-butoxycarbonyl)amino]-2-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316173-29-2 |
Source
|
Record name | Methyl (1S,2S,3S,4R)-3-(1-amino-2-ethylbutyl)-4-[(tert-butoxycarbonyl)amino]-2-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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